Benzyl pentafluorophenyl pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl pentafluorophenyl pentanedioate is an organic compound that features a benzyl group, a pentafluorophenyl group, and a pentanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl pentafluorophenyl pentanedioate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and pentafluorophenyl pentanedioate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenyl group, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pentafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl pentafluorophenyl pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzyl pentafluorophenyl pentanedioate involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in further chemical reactions. The pentafluorophenyl group enhances the compound’s reactivity due to its electron-withdrawing nature, making it a valuable intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Benzyl benzoate: Similar structure but lacks the pentafluorophenyl group.
Pentafluorophenyl esters: Share the pentafluorophenyl group but differ in the ester moiety.
Benzyl alcohol derivatives: Similar benzylic structure but different functional groups.
Uniqueness: Benzyl pentafluorophenyl pentanedioate is unique due to the combination of the benzyl, pentafluorophenyl, and pentanedioate groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
138516-81-1 |
---|---|
Molekularformel |
C18H13F5O4 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
1-O-benzyl 5-O-(2,3,4,5,6-pentafluorophenyl) pentanedioate |
InChI |
InChI=1S/C18H13F5O4/c19-13-14(20)16(22)18(17(23)15(13)21)27-12(25)8-4-7-11(24)26-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI-Schlüssel |
APXCBDCFOMUBQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.